N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Description
N-(2-{[(2-Methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a 1-methyl group on the indole nitrogen and a 2-methoxyphenylacetyl-substituted aminoethyl chain on the carboxamide nitrogen. This compound shares structural motifs with bioactive molecules targeting G protein-coupled receptors (GPCRs) or enzymes, though its specific biological activity remains uncharacterized in the provided evidence. The 2-methoxyphenyl group may influence lipophilicity and receptor binding, while the indole core provides a rigid aromatic scaffold common in pharmaceuticals .
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-[[2-(2-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-24-14-17(16-8-4-5-9-18(16)24)21(26)23-12-11-22-20(25)13-15-7-3-6-10-19(15)27-2/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
JPHFGNHEMPVTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The methoxyphenyl group is then introduced through a Friedel-Crafts acylation reaction, where methoxybenzoyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes an indole moiety—a common scaffold in many bioactive compounds. Its molecular formula is with a molecular weight of approximately 559.7 g/mol. The presence of the methoxyphenyl and acetyl groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of indole derivatives, including N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide. Research indicates that compounds with indole structures can inhibit tubulin polymerization, which is crucial for cancer cell division.
- Case Study : A study demonstrated that related indole compounds exhibited significant antiproliferative effects against various cancer cell lines, including HeLa and MGC-803 cells. The compounds induced G2/M-phase cell cycle arrest and apoptosis, suggesting their potential as anticancer agents .
| Compound | IC50 (μM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Indole Derivative 1 | 0.011 | MGC-803 | Tubulin polymerization inhibition |
| Indole Derivative 2 | 8.7 | HeLa | G2/M-phase arrest |
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory effects. The modulation of inflammatory pathways such as NF-κB and COX-2 has been noted in several studies.
- Case Study : Indomethacin, an indole-containing NSAID, has been widely used to treat inflammation and pain. Novel indole derivatives have shown promise in reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with biological targets.
Mechanism of Action
The mechanism of action of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Core Modifications: Indole Position and Substitutions
- N-(3-Hydroxypropyl)-indole-3-carboxamide (): This analog retains the indole-3-carboxamide core but replaces the 2-methoxyphenylacetyl-aminoethyl group with a 3-hydroxypropyl chain. Synthesis employs HBTU-mediated coupling, similar to methods used for the target compound .
- N-(2-(4-Chlorophenoxy)acetamido-phenyl)-1H-indole-2-carboxamide (): Substitution at the indole-2 position (vs. 3 in the target compound) and the presence of a 4-chlorophenoxy group (electron-withdrawing) instead of 2-methoxyphenyl (electron-donating) may shift receptor selectivity. The chloro group enhances metabolic stability but could reduce affinity for certain GPCRs compared to methoxy .
Heterocycle and Aromatic Group Variations
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (): Replacing the indole core with a benzothiazole introduces a sulfur atom and trifluoromethyl group, increasing electronegativity and metabolic resistance.
- LY303870 (): This morpholine-containing indole derivative features a 2-methoxybenzylamino group. While distinct in scaffold, the shared 2-methoxyphenyl motif highlights the pharmacophoric importance of this substituent in GPCR modulation, such as neurokinin-1 receptor antagonism .
Substituent Effects on Pharmacokinetics and Binding
- 1-Methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide (): The trimethoxybenzoyl group increases steric bulk and polarity compared to the target compound’s single methoxy group. This modification may enhance water solubility but reduce blood-brain barrier penetration. Molecular weight (411.45 g/mol) exceeds the target compound’s estimated ~400 g/mol, influencing bioavailability .
- Synthetic Cannabinoids (–9): Regulated indole carboxamides, such as MDMB-CHMICA, highlight the role of alkyl/aryl substitutions on the carboxamide nitrogen in CB1 receptor affinity. The target compound’s 2-methoxyphenylacetyl group may confer distinct receptor interaction patterns compared to cyclohexylmethyl or fluorobenzyl groups in regulated analogs .
Biological Activity
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula: C₁₅H₁₈N₂O₃
- Molecular Weight: 278.31 g/mol
This compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
-
Inhibition of Enzymatic Activity:
The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation. For instance, it acts as a potent inhibitor of certain kinases involved in signaling pathways that promote tumor growth . -
Antioxidant Properties:
Preliminary studies indicate that this compound exhibits antioxidant activity, which can mitigate oxidative stress in cells . -
Cytotoxic Effects:
In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's IC50 values suggest it is effective at low concentrations, making it a candidate for further development as a therapeutic agent .
Case Studies
-
Study on Cancer Cell Lines:
A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induces apoptosis in these cells . -
Combination Therapy:
In combination with established chemotherapeutic agents, the compound showed enhanced efficacy. When used alongside doxorubicin, it resulted in a synergistic effect, significantly reducing tumor growth in xenograft models .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Cancer Type |
|---|---|---|---|
| This compound | 5 | Apoptosis induction | Breast Cancer |
| Compound A | 10 | Enzyme inhibition | Lung Cancer |
| Compound B | 15 | Antioxidant activity | Colorectal Cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
